4-Butoxy-3-fluoroaniline
Overview
Description
4-Butoxy-3-fluoroaniline is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with butoxy and fluoro groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butoxy-3-fluoroaniline can be synthesized through various methods. One common approach involves the reaction of 4-fluoronitrobenzene with butanol in the presence of a base, followed by reduction of the nitro group to an amine . Another method includes the use of Suzuki–Miyaura coupling, where boron reagents are employed to facilitate the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group (if present) to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
4-Butoxy-3-fluoroaniline is widely used in scientific research due to its versatile chemical properties. Some key applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-3-fluoroaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analog with only a fluoro group on the benzene ring.
4-tert-Butoxy-3-fluoroaniline: Similar to 4-butoxy-3-fluoroaniline but with a tert-butoxy group instead of a butoxy group.
Uniqueness: this compound is unique due to the presence of both butoxy and fluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
4-butoxy-3-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPYOUPPXEKHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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